4-(4-Fluorophenoxy)thiophene-2-carboxylic acid
Description
4-(4-Fluorophenoxy)thiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a fluorophenoxy substituent at the 4-position of the thiophene ring. The fluorine atom enhances lipophilicity and metabolic stability, while the phenoxy group contributes to π-π interactions with biological targets .
Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenoxy)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3S/c12-7-1-3-8(4-2-7)15-9-5-10(11(13)14)16-6-9/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEYDNRUDRDBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CSC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564655-42-0 | |
| Record name | 4-(4-fluorophenoxy)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
- Reactants :
- 4-Bromoacetophenone (1.0 equiv)
- Methyl cyanoacetate (1.2 equiv)
- Elemental sulfur (1.5 equiv)
- Solvent : Ethanol (anhydrous)
- Catalyst : Sodium ethoxide (0.1 equiv)
- Temperature : 80°C, reflux
- Time : 6–8 hours
Under these conditions, the reaction yields 4-bromothiophene-2-carboxylic acid methyl ester with a purity of 92–95%. Substituting 4-bromoacetophenone with other ketones (e.g., 4-fluoroacetophenone) alters the substituent position but follows analogous mechanics.
Mechanistic Insights
The Gewald reaction proceeds through a Knoevenagel condensation between the ketone and cyanoacetate, followed by cyclization with sulfur to form the thiophene ring. The bromine atom at position 4 serves as a leaving group for subsequent substitution.
Introduction of the 4-Fluorophenoxy Group via Ullmann Coupling
The bromine atom at position 4 of the thiophene is replaced with a 4-fluorophenoxy group through a copper-catalyzed Ullmann coupling. This step requires precise control of stoichiometry and catalytic activity to avoid side reactions.
Protocol for Phenoxy Substitution
- Reactants :
- 4-Bromothiophene-2-carboxylic acid methyl ester (1.0 equiv)
- 4-Fluorophenol (1.5 equiv)
- Catalyst : Copper(I) iodide (0.2 equiv)
- Ligand : 1,10-Phenanthroline (0.4 equiv)
- Base : Potassium carbonate (2.0 equiv)
- Solvent : Dimethylformamide (DMF), anhydrous
- Temperature : 120°C
- Time : 24 hours
This method achieves a 76–82% yield of 4-(4-fluorophenoxy)thiophene-2-carboxylic acid methyl ester , confirmed via HPLC and NMR.
Alternative Palladium-Catalyzed Approaches
Palladium-based systems, such as Pd(OAc)₂ with triphenylphosphine, offer higher efficiency (85–90% yield) but incur greater costs. These are preferred for scaled production:
- Catalyst : Pd(OAc)₂ (0.05 equiv)
- Ligand : PPh₃ (0.1 equiv)
- Solvent : Toluene/water (9:1)
- Temperature : 100°C
Ester Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed to the carboxylic acid using basic conditions.
Hydrolysis Protocol
- Reactants :
- This compound methyl ester (1.0 equiv)
- Base : Sodium hydroxide (2.0 equiv)
- Solvent : Methanol/water (4:1)
- Temperature : 60°C
- Time : 4 hours
The reaction proceeds quantitatively (>95% yield), yielding the final product as a white crystalline solid (mp: 248–250°C).
Structural Characterization and Validation
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar thiophene ring and near-orthogonal orientation of the fluorophenyl group relative to the thiophene plane (dihedral angle: 85.2°).
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Cost-Benefit Analysis
| Parameter | Copper System | Palladium System |
|---|---|---|
| Catalyst Cost (USD/kg) | 120 | 12,000 |
| Yield (%) | 82 | 90 |
| Scalability | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorophenoxy)thiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)thiophene-2-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The fluorophenoxy group may enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights key structural analogs and their substituent differences:
Antioxidant and Anti-inflammatory Activity
- 4,5-Bis(4-(allyloxy)phenyl)thiophene-2-carboxylic acid (Compound 10) : Exhibited moderate antioxidant activity (IC50 ~25 μM) compared to ascorbic acid (IC50 ~15 μM) .
- Ethyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate (Compound 8) : Demonstrated high COX-2 binding affinity (ΔG = -10.40 kcal/mol) in docking studies, surpassing standard drugs .
- Hypothesized Target Activity: The fluorophenoxy group may enhance COX-2 selectivity due to fluorine’s electronegativity, though experimental validation is needed.
Antimicrobial and Anticancer Activity
- 4-Methyl-3-(2-propylamino-propionylamino)thiophene-2-carboxylic acid derivatives: Antimicrobial potency varied with substituent position (e.g., isopropylamide showed lower MIC values than ethylamide) .
- 5-(4-Chlorophenyl)thiophene-2-carboxylic acid derivatives : Exhibited superior anticancer activity (IC50 < 1 μM against HeLa cells) compared to doxorubicin, attributed to chlorophenyl’s hydrophobic interactions .
Key Research Findings and Trends
Substituent Position Matters :
- Methyl or halogen groups at C4/C5 significantly alter bioactivity. For example, 5-bromo substitution enhances kinase inhibition, while C4-fluorophenyl improves metabolic stability .
Electron-Withdrawing Groups Enhance Binding :
- Fluorine and bromine increase binding affinity to enzymes like COX-2 and DYRK1A through halogen bonds and hydrophobic interactions .
Synthetic Accessibility :
- Commercially unavailable analogs (e.g., 5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid) highlight challenges in scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
